2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
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Overview
Description
2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a butoxybenzenesulfonyl group
Preparation Methods
The synthesis of 2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps. The process starts with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include various sulfonyl chlorides, piperazine derivatives, and pyrimidine precursors. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It may have potential therapeutic applications, including as an inhibitor of specific enzymes or as a ligand for certain receptors.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with various pharmacological properties .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H35N5O3S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C24H35N5O3S/c1-3-4-18-32-21-8-10-22(11-9-21)33(30,31)29-16-14-28(15-17-29)24-25-20(2)19-23(26-24)27-12-6-5-7-13-27/h8-11,19H,3-7,12-18H2,1-2H3 |
InChI Key |
IINCYAIPTMCPBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C |
Origin of Product |
United States |
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